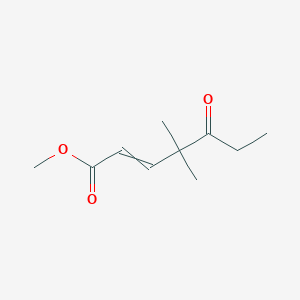

Methyl 4,4-dimethyl-5-oxohept-2-enoate

Description

Methyl 4,4-dimethyl-5-oxohept-2-enoate is an α,β-unsaturated keto ester characterized by a conjugated enoate moiety, a ketone group at the fifth carbon, and geminal dimethyl substituents at the fourth carbon. Its structure (C₁₀H₁₆O₃) combines reactivity from both the α,β-unsaturated ester (a Michael acceptor) and the ketone group, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

865535-28-0 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 4,4-dimethyl-5-oxohept-2-enoate |

InChI |

InChI=1S/C10H16O3/c1-5-8(11)10(2,3)7-6-9(12)13-4/h6-7H,5H2,1-4H3 |

InChI Key |

RMSDQRJXPLMFHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(C)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethyl-5-oxohept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-5-oxohept-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another synthetic route involves the Claisen condensation of ethyl acetoacetate with isobutyraldehyde, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-5-oxohept-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-dimethyl-5-oxohept-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-5-oxohept-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4,4-dimethyl-5-oxohept-2-enoate with diterpenoid methyl esters and related α,β-unsaturated esters from Austrocedrus chilensis resin (). Key differences in structure, reactivity, and applications are outlined:

Table 1: Structural and Functional Group Comparison

Key Differences:

Skeletal Complexity: this compound features a linear seven-carbon chain, whereas diterpenoid analogs (e.g., compounds 4, 8–10) possess polycyclic frameworks (labdane or pimarane skeletons) with 20 carbon atoms . The geminal dimethyl group at C4 in the target compound contrasts with the methyl and isopropyl substituents in diterpenoid esters, which arise from their terpene biosynthesis.

Reactivity: The α,β-unsaturated ester in this compound enhances its electrophilicity, enabling conjugate additions. In contrast, diterpenoid esters (e.g., compound 10) often exhibit reactivity at oxo groups or conjugated dienes . The 5-oxo group in the target compound may participate in keto-enol tautomerism, a feature absent in sandaracopimaric acid methyl ester (4), which lacks ketone functionality .

Natural Occurrence vs. Synthetic Utility: Diterpenoid methyl esters (4, 8–10) are naturally occurring in Austrocedrus chilensis resin, with roles in plant defense and antimicrobial activity . this compound is likely synthetic, designed for applications in pharmaceutical or materials chemistry due to its modular structure.

Table 2: Hypothetical Physicochemical Properties*

| Property | This compound | Sandaracopimaric acid methyl ester (4) |

|---|---|---|

| Molecular Weight | 184.23 g/mol | 330.50 g/mol |

| Boiling Point | ~250–270°C (est.) | >300°C (literature) |

| Polarity | Moderate (due to ester/ketone) | Low (hydrophobic diterpene) |

| Retention Time (GC, est.) | Shorter (linear chain) | Longer (bulky diterpene) |

*Note: Properties for this compound are inferred due to lack of direct experimental data in provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.